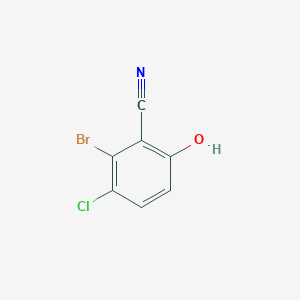

2-Bromo-3-chloro-6-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

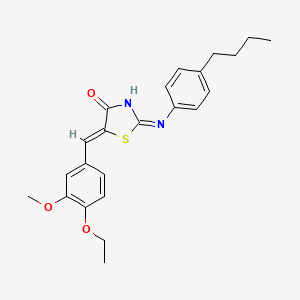

2-Bromo-3-chloro-6-hydroxybenzonitrile (BCH) is an organic compound that has been widely used in a variety of scientific fields, such as organic synthesis and pharmaceutical research. BCH is a versatile compound due to its unique structure, which consists of a bromine atom, a chlorine atom, and a hydroxy group attached to a benzonitrile moiety. This compound has been studied extensively over the past few decades, with much of the research focusing on its synthesis methods, scientific applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Herbicide Resistance and Detoxification

One notable application involves the genetic engineering of plants for herbicide resistance. A specific nitrilase gene, capable of detoxifying bromoxynil (a related compound), was introduced into plants, conferring resistance to the herbicide by converting it into a non-toxic metabolite. This approach illustrates the potential for using similar strategies to develop resistance against herbicides like 2-Bromo-3-chloro-6-hydroxybenzonitrile, should it possess herbicidal properties (Stalker, McBride, & Malyj, 1988).

Environmental Degradation and Toxicity

Research on the biotransformation of bromoxynil under various anaerobic conditions revealed that it is degraded via reductive debromination, followed by further transformations. This study provides insights into the environmental fate and degradation pathways of halogenated aromatic nitriles, which could be relevant for assessing the environmental impact of 2-Bromo-3-chloro-6-hydroxybenzonitrile (Knight, Berman, & Häggblom, 2003).

Chemical Properties and Reactions

Investigations into the photochemistry of halogenated phenols have shown that the presence of a cyano group significantly affects their photoreactivity, leading to various transformation products. This research highlights the importance of structural features in determining the chemical behavior of compounds like 2-Bromo-3-chloro-6-hydroxybenzonitrile under environmental conditions (Bonnichon, Grabner, Guyot, & Richard, 1999).

Potential Applications in Environmental Remediation

The ability of certain bacterial strains to utilize bromoxynil as a nitrogen source and transform it into less harmful products suggests a potential application in bioremediation strategies. Similar microbial pathways could be explored for the degradation and detoxification of 2-Bromo-3-chloro-6-hydroxybenzonitrile, contributing to environmental cleanup efforts (McBride, Kenny, & Stalker, 1986).

Propriétés

IUPAC Name |

2-bromo-3-chloro-6-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPLXONWTACQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-hydroxybenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)

![2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2730017.png)

![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2730022.png)

![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)